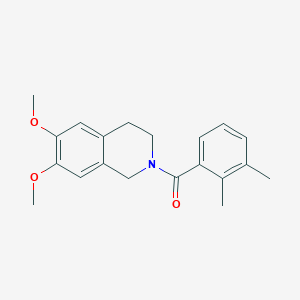![molecular formula C19H28N2O5S B258039 N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)isoleucine](/img/structure/B258039.png)
N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)isoleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)isoleucine, commonly known as MIAMI, is an amino acid derivative that has gained significant attention in scientific research due to its potential applications in the field of medicine. MIAMI is a synthetic compound that is structurally similar to natural amino acids and is designed to mimic their functions in the body. In
作用机制
MIAMI works by inhibiting the activity of enzymes involved in key cellular pathways. Specifically, MIAMI targets the activity of enzymes involved in the mTOR pathway, which is responsible for regulating cell growth and proliferation. By inhibiting the activity of these enzymes, MIAMI can slow down the growth of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects
MIAMI has been shown to have a range of biochemical and physiological effects. In cancer cells, MIAMI has been found to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In neurons, MIAMI has been shown to protect against oxidative stress and reduce inflammation. MIAMI has also been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using MIAMI in lab experiments is its specificity for targeting the mTOR pathway. This makes it a valuable tool for studying the role of this pathway in various cellular processes. However, one limitation of using MIAMI is its synthetic nature, which may limit its applicability to natural systems.
未来方向
There are several future directions for research on MIAMI. One area of interest is the development of MIAMI-based therapeutics for the treatment of cancer and neurological disorders. Another direction is the investigation of MIAMI's effects on other cellular pathways and processes. Additionally, the development of more efficient synthesis methods for MIAMI could help to facilitate its widespread use in scientific research.
合成方法
MIAMI is synthesized by reacting isoleucine with 4-methylphenylsulfonyl chloride and N-carbobenzyloxy-4-piperidone in the presence of a base. The reaction yields the desired compound, which is then purified through column chromatography to obtain the final product. The synthesis method has been optimized to produce high yields of MIAMI with minimal impurities.
科学研究应用
MIAMI has been shown to have potential applications in the field of medicine, particularly in the treatment of cancer and neurological disorders. In cancer research, MIAMI has been found to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. MIAMI has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
属性
产品名称 |
N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)isoleucine |
|---|---|
分子式 |
C19H28N2O5S |
分子量 |
396.5 g/mol |
IUPAC 名称 |
(2S,3R)-3-methyl-2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H28N2O5S/c1-4-14(3)17(19(23)24)20-18(22)15-9-11-21(12-10-15)27(25,26)16-7-5-13(2)6-8-16/h5-8,14-15,17H,4,9-12H2,1-3H3,(H,20,22)(H,23,24)/t14-,17+/m1/s1 |
InChI 键 |
VVJUDWGQQYSPJH-PBHICJAKSA-N |
手性 SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
规范 SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B257958.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)-2-thiophenecarboxamide](/img/structure/B257959.png)
![7-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B257960.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide](/img/structure/B257962.png)
![N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B257977.png)
![4-phenyl-9-(3-pyridinylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B257986.png)
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide](/img/structure/B257990.png)
![N-(2-oxo-2-{4-[(4-oxo-1-piperidinyl)carbonyl]-1-piperidinyl}ethyl)benzamide](/img/structure/B257992.png)
![N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B258006.png)
![N-[2-(1-azepanylsulfonyl)ethyl]-3-(3-chloro-5-isoxazolyl)-N-(4-pyridinylmethyl)propanamide](/img/structure/B258011.png)
![N-(2-chloro-6-fluorobenzyl)-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B258015.png)
![9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B258035.png)

![Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B258052.png)